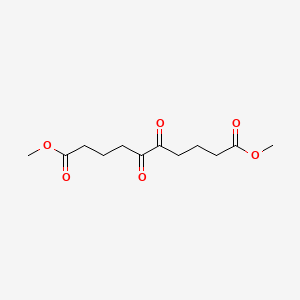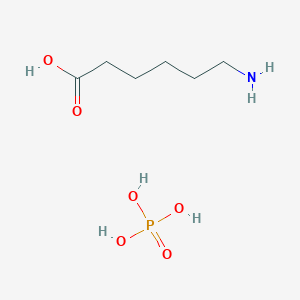
6-Aminohexanoic acid;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminohexanoic acid, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine. It is a synthetic lysine derivative without an α-amino group, making it an effective inhibitor for enzymes that bind to lysine residues. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is commonly used in various industrial and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Aminohexanoic acid can be synthesized through the hydrolysis of ε-caprolactam under acidic or basic conditions. The process involves the ring-opening hydrolysis of caprolactam, followed by purification using ion exchange resins . Another method involves the use of six isolated enzymes to biosynthesize 6-aminohexanoic acid from cyclohexanol .
Industrial Production Methods
The industrial production of 6-aminohexanoic acid primarily involves the hydrolysis of ε-caprolactam. This method is widely used due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminohexanoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxohexanoic acid.
Reduction: It can be reduced to form hexanoic acid.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 6-aminohexanoic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of 6-aminohexanoic acid include 6-oxohexanoic acid, hexanoic acid, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-Aminohexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material in the synthesis of nylon-6 and other polyamides.
Biology: It is used as a linker in the synthesis of biologically active structures.
Medicine: It is used as an antifibrinolytic drug to prevent excessive bleeding.
Industry: It is used in the production of synthetic fibers and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-aminohexanoic acid involves its ability to mimic the side chain of lysine in fibrin and interact with lysine-binding sites on plasmin and plasminogen. This interaction competitively prevents plasmin and plasminogen from binding to fibrin, thereby inhibiting fibrin degradation . This action leads to the inhibition of plasmin-induced fibrin degradation, making it effective in preventing excessive bleeding .
Vergleich Mit ähnlichen Verbindungen
6-Aminohexanoic acid is similar to other lysine analogues, such as tranexamic acid and aminomethylbenzoic acid. it is unique in its structure and specific applications. While tranexamic acid is also an antifibrinolytic agent, 6-aminohexanoic acid is more commonly used in the synthesis of nylon-6 and other polyamides .
List of Similar Compounds
- Tranexamic acid
- Aminomethylbenzoic acid
- ε-Caprolactam
Eigenschaften
CAS-Nummer |
138659-49-1 |
|---|---|
Molekularformel |
C6H16NO6P |
Molekulargewicht |
229.17 g/mol |
IUPAC-Name |
6-aminohexanoic acid;phosphoric acid |
InChI |
InChI=1S/C6H13NO2.H3O4P/c7-5-3-1-2-4-6(8)9;1-5(2,3)4/h1-5,7H2,(H,8,9);(H3,1,2,3,4) |
InChI-Schlüssel |
GTQWLEYOZXFEFT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCN.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


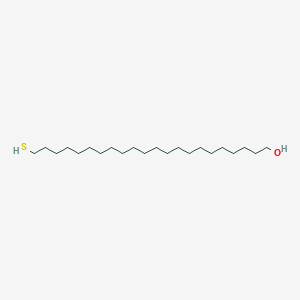
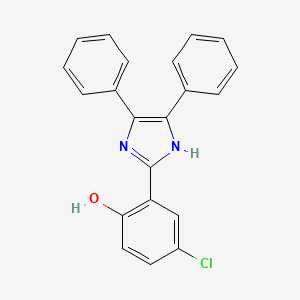
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
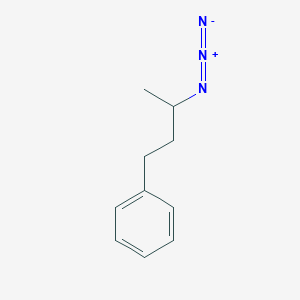
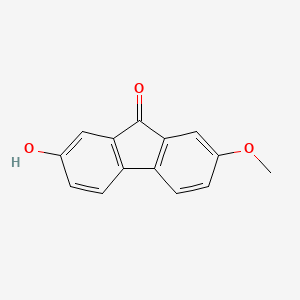
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
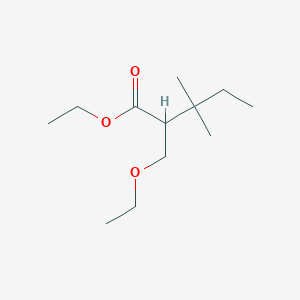
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
